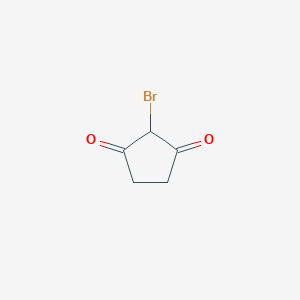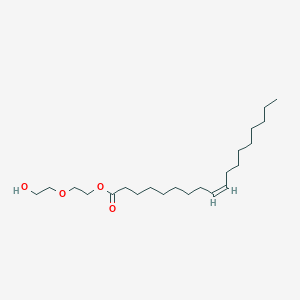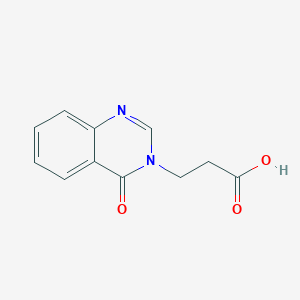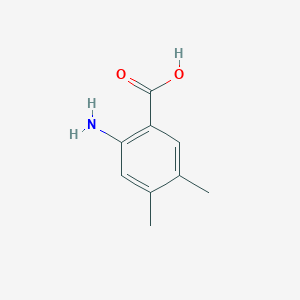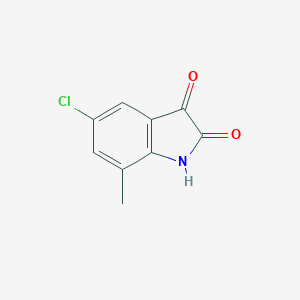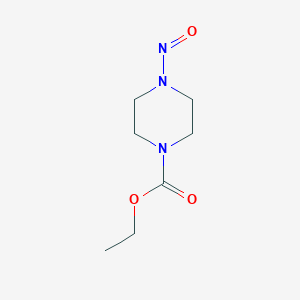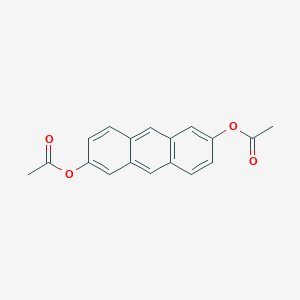
2,6-Diacetoxyanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diacetoxyanthracene is a chemical compound that belongs to the anthracene family. It is commonly used in scientific research due to its unique properties. This compound is synthesized through various methods and has been found to have several applications in scientific research.
Mécanisme D'action
The mechanism of action of 2,6-Diacetoxyanthracene involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, such as DNA and proteins. This property makes 2,6-Diacetoxyanthracene a potent photosensitizer and useful in photodynamic therapy for the treatment of cancer.
Effets Biochimiques Et Physiologiques
2,6-Diacetoxyanthracene has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. Additionally, 2,6-Diacetoxyanthracene has been shown to have antioxidant properties and has been used in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,6-Diacetoxyanthracene in lab experiments is its potent photosensitizing properties. This property makes it useful in the development of photodynamic therapy for the treatment of cancer. Additionally, 2,6-Diacetoxyanthracene has been found to be a useful tool in the development of fluorescent probes for the detection of biomolecules. However, the use of 2,6-Diacetoxyanthracene in lab experiments is limited by its toxicity and the need for exposure to light for its activation.
Orientations Futures
There are several future directions for the use of 2,6-Diacetoxyanthracene in scientific research. One direction is the development of more efficient and less toxic photosensitizers for use in photodynamic therapy. Another direction is the development of new materials for electronic devices using 2,6-Diacetoxyanthracene as a starting material. Additionally, the development of new fluorescent probes for the detection of biomolecules using 2,6-Diacetoxyanthracene is an area of future research.
Conclusion
In conclusion, 2,6-Diacetoxyanthracene is a chemical compound that has several applications in scientific research. It is synthesized through various methods and has been found to have potent photosensitizing properties. It has been used in the development of photodynamic therapy for the treatment of cancer, in the synthesis of organic semiconductors, and in the development of fluorescent probes for the detection of biomolecules. The future directions for the use of 2,6-Diacetoxyanthracene in scientific research include the development of more efficient and less toxic photosensitizers, the development of new materials for electronic devices, and the development of new fluorescent probes for the detection of biomolecules.
Méthodes De Synthèse
2,6-Diacetoxyanthracene can be synthesized through several methods. One of the most common methods is the Friedel-Crafts acylation of anthracene with acetic anhydride. This reaction is catalyzed by aluminum chloride and produces 2,6-Diacetoxyanthracene as the primary product. Other methods include the use of Lewis acids, such as boron trifluoride, and the use of N-acyl anthranilic acids as starting materials.
Applications De Recherche Scientifique
2,6-Diacetoxyanthracene has been widely used in scientific research due to its unique properties. It has been found to be a potent photosensitizer and has been used in photodynamic therapy for the treatment of cancer. It has also been used in the synthesis of organic semiconductors and in the development of new materials for electronic devices. Additionally, 2,6-Diacetoxyanthracene has been used in the development of fluorescent probes for the detection of biomolecules.
Propriétés
Numéro CAS |
13979-53-8 |
|---|---|
Nom du produit |
2,6-Diacetoxyanthracene |
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(6-acetyloxyanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-5-3-13-8-16-10-18(22-12(2)20)6-4-14(16)7-15(13)9-17/h3-10H,1-2H3 |
Clé InChI |
GQNCWHNLXFXJLD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
Synonymes |
2,6-Diacetoxyanthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)
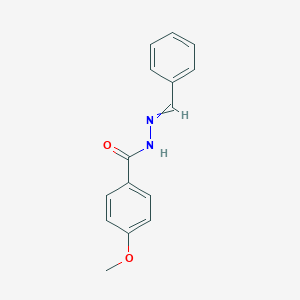
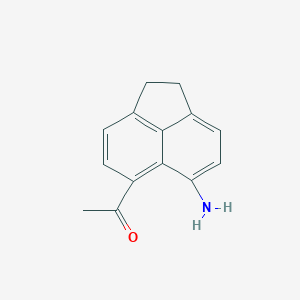
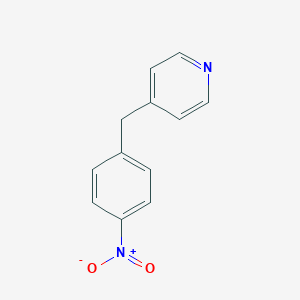
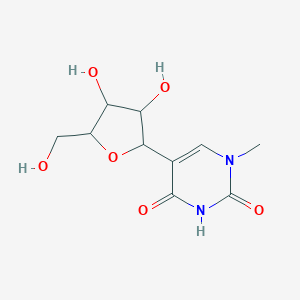
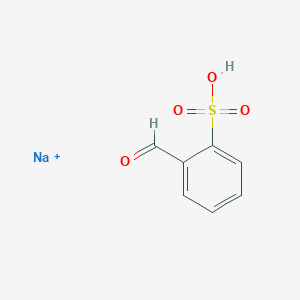
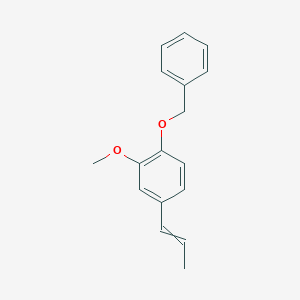
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
